

# SHR-1819 Technical Support Center: Non-Human IL-4R $\alpha$ Cross-Reactivity

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## Compound of Interest

Compound Name: CDD-1819

Cat. No.: B12383230

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This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of SHR-1819 with non-human Interleukin-4 receptor alpha (IL-4R $\alpha$ ).

## Frequently Asked Questions (FAQs)

Q1: Does SHR-1819 cross-react with IL-4R $\alpha$  from common preclinical animal models?

A1: SHR-1819 exhibits species-specific binding. Preclinical studies have shown that SHR-1819 has a high affinity for human and marmoset IL-4R $\alpha$ .<sup>[1]</sup> However, it demonstrates no or very weak binding affinity to the IL-4R $\alpha$  of cynomolgus monkeys, rats, or mice.<sup>[2]</sup>

Q2: What are the implications of this limited cross-reactivity for preclinical study design?

A2: The lack of significant binding to IL-4R $\alpha$  in common rodent and non-human primate models (like cynomolgus monkeys) means that traditional preclinical efficacy and toxicology studies in these species may not be informative for SHR-1819's mechanism of action. For in vivo studies, it is recommended to use humanized IL-4/IL-4R $\alpha$  transgenic mice to evaluate the biological activity of SHR-1819.<sup>[2][3]</sup>

Q3: Which non-human primate species shows good cross-reactivity with SHR-1819?

A3: Preclinical data indicates that SHR-1819 has a high affinity for marmoset IL-4R $\alpha$ , suggesting that this species may be a more suitable non-human primate model for certain

preclinical assessments.[1]

Q4: What in vitro methods can be used to assess the binding of SHR-1819 to IL-4R $\alpha$  from different species?

A4: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are the recommended methods for determining the binding kinetics and affinity of SHR-1819 to IL-4R $\alpha$ . [2][3]

## Quantitative Data Summary

The following table summarizes the known binding characteristics of SHR-1819 to IL-4R $\alpha$  from various species.

Species	IL-4R $\alpha$ Binding Affinity	Method	Reference
Human	High affinity (sub-nanomolar)	SPR, ELISA	[2][4]
Marmoset	High affinity	Not specified	[1]
Cynomolgus Monkey	No or very weak binding	SPR	[2]
Rat	No or very weak binding	SPR	[2]
Mouse	No or very weak binding	SPR	[2]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and validating findings.

## Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol outlines the determination of binding kinetics of SHR-1819 to IL-4R $\alpha$  from various species.

Objective: To measure the association (on-rate) and dissociation (off-rate) constants and calculate the equilibrium dissociation constant (KD).

Materials:

- Biacore system (e.g., Biacore 8K)[2]
- CM5 sensor chip[2]
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant IL-4R $\alpha$  protein (human, cynomolgus monkey, rat, mouse)
- SHR-1819 antibody
- Running buffer (e.g., HBS-EP+)

Procedure:

- Chip Immobilization:
  - Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
  - Immobilize the recombinant IL-4R $\alpha$  protein to the chip surface via amine coupling to the desired response units (RUs).
  - Deactivate excess reactive groups with ethanolamine.
  - A reference flow cell should be prepared similarly without protein immobilization.
- Binding Analysis:
  - Prepare a dilution series of SHR-1819 in running buffer.
  - Inject the SHR-1819 dilutions over the immobilized IL-4R $\alpha$  and reference flow cells at a constant flow rate.

- Record the association phase.
- Inject running buffer to monitor the dissociation phase.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data.
  - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the on-rate ( $k_a$ ), off-rate ( $k_d$ ), and calculate the equilibrium dissociation constant ( $K_D = k_d/k_a$ ).

## Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity

This protocol describes the assessment of SHR-1819 binding to human IL-4R $\alpha$ .

Objective: To determine the half-maximal effective concentration (EC<sub>50</sub>) of SHR-1819 binding to human IL-4R $\alpha$ .

Materials:

- 96-well microtiter plates
- Recombinant human IL-4R $\alpha$  protein
- SHR-1819 antibody
- HRP-conjugated secondary antibody (anti-human IgG)
- TMB substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)

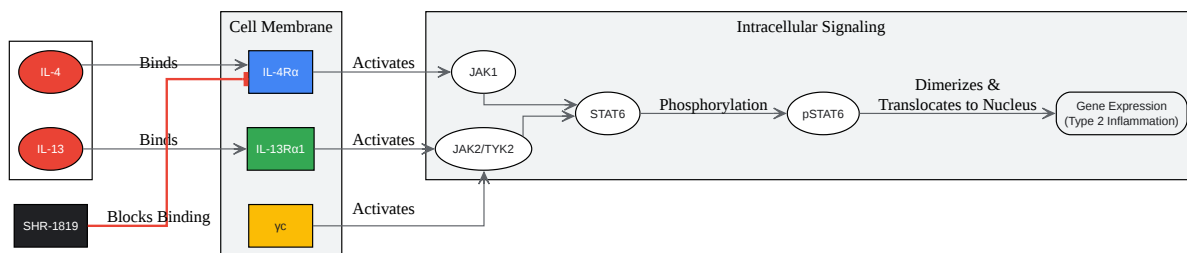
Procedure:

- Coating:
  - Coat the wells of a 96-well plate with recombinant human IL-4R $\alpha$  at a concentration of 1  $\mu$ g/mL in a suitable coating buffer.
  - Incubate overnight at 4°C.
- Blocking:
  - Wash the plate with wash buffer.
  - Block the wells with blocking buffer for 1-2 hours at room temperature.
- Antibody Incubation:
  - Wash the plate.
  - Add serial dilutions of SHR-1819 to the wells and incubate for 1-2 hours at room temperature.
- Secondary Antibody Incubation:
  - Wash the plate.
  - Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Detection:
  - Wash the plate.
  - Add TMB substrate and incubate until a color change is observed.
  - Stop the reaction with the stop solution.
- Data Analysis:
  - Read the absorbance at 450 nm using a microplate reader.

- Plot the absorbance values against the SHR-1819 concentrations and fit to a four-parameter logistic curve to determine the EC50 value.

## Visualizations

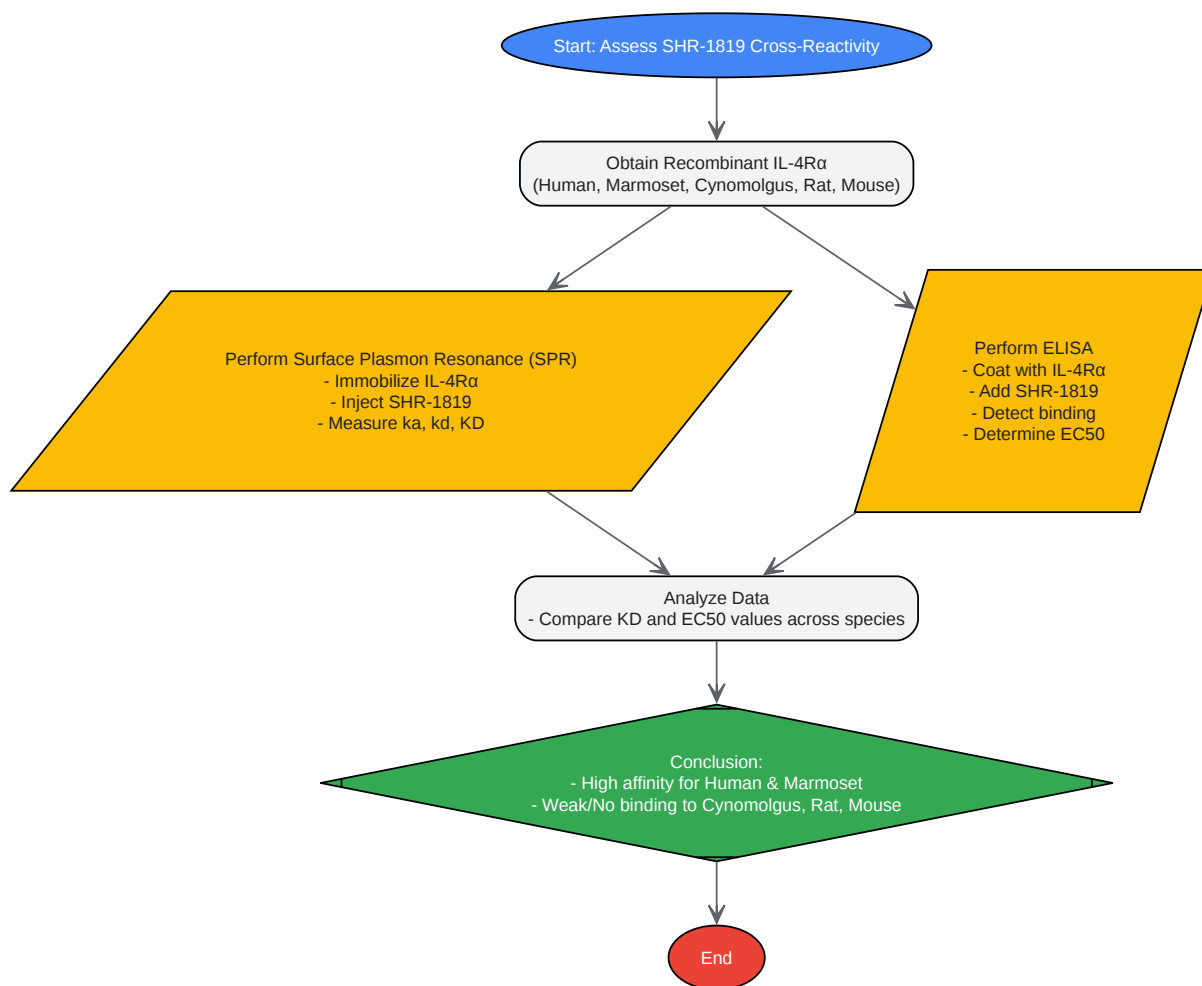
### IL-4/IL-13 Signaling Pathway and SHR-1819 Mechanism of Action



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Caption: IL-4/IL-13 signaling pathway and the inhibitory action of SHR-1819.

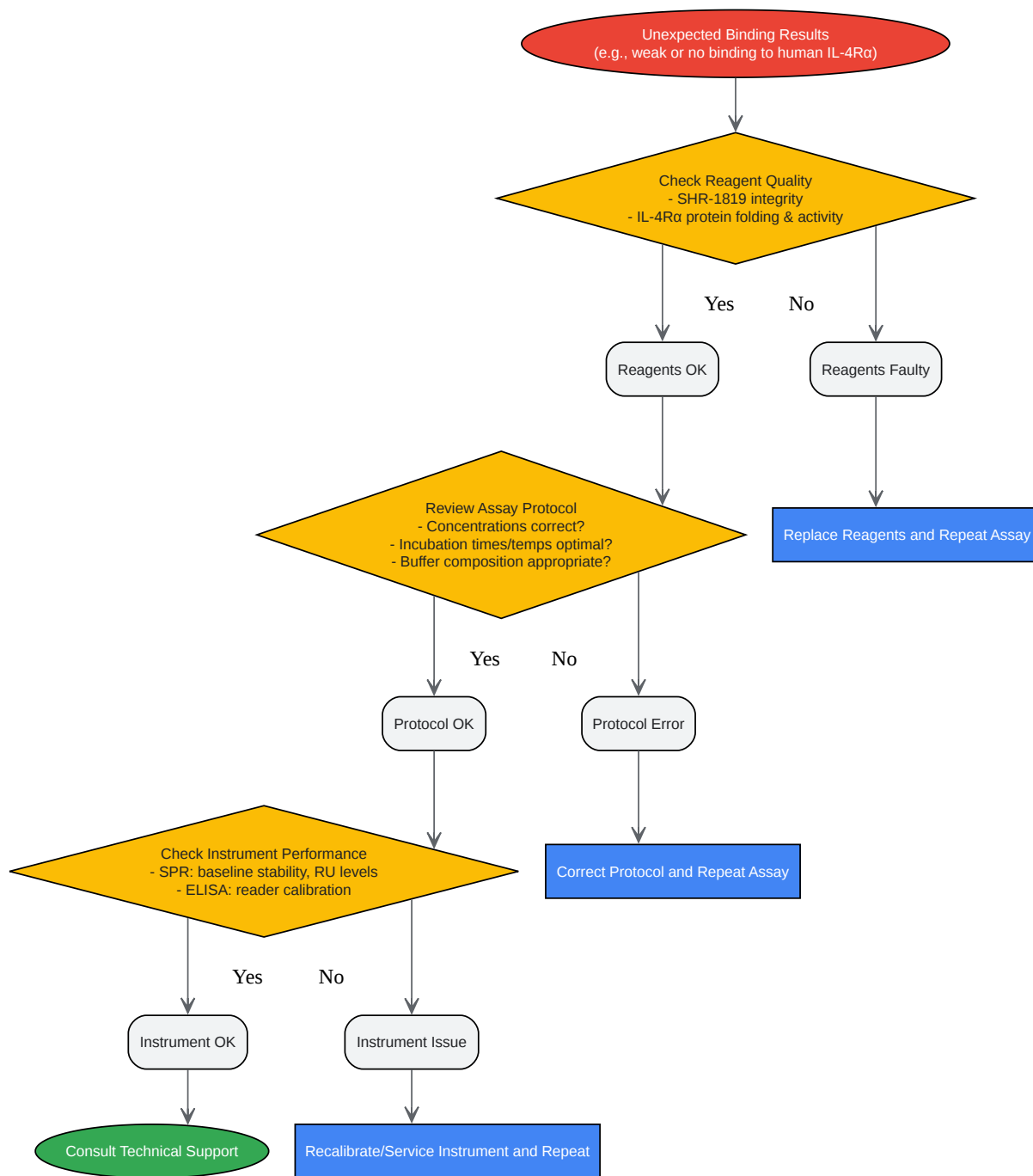
## Experimental Workflow for Cross-Reactivity Assessment



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Caption: Workflow for determining SHR-1819 cross-reactivity with non-human IL-4Rα.

## Troubleshooting Guide: Unexpected Binding Results



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